2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-methoxyphenol
Description
Properties
IUPAC Name |
2-[(2-chloro-5-fluoroanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-7-10(16)5-6-11(12)15/h2-7,17-18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORGQKVWXHZJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 2-chloro-5-fluoroaniline with 2-hydroxy-3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group and methoxy moiety enable oxidation under controlled conditions:
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Demethylation with BBr₃ removes the methoxy group, forming a dihydroxy intermediate, which can further oxidize to quinones .
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Hydrogen peroxide in basic media selectively oxidizes the phenol group without affecting the amine.
Substitution Reactions
The chloro and fluorine substituents participate in nucleophilic and electrophilic substitutions:
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The chloro group undergoes substitution with hydroxide, yielding a hydroxylated derivative.
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Nitration occurs preferentially at the methoxy-activated aromatic ring .
Acylation and Alkylation of the Aminomethyl Group
The secondary amine undergoes functionalization:
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Acylation enhances stability and modifies biological activity .
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Alkylation with methyl iodide increases lipophilicity, influencing pharmacokinetic properties.
Electrophilic Aromatic Substitution
The electron-rich methoxyphenol ring undergoes halogenation and sulfonation:
Stability and Degradation
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Photodegradation : UV light induces cleavage of the C-Cl bond, forming dechlorinated byproducts.
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Hydrolytic Stability : Stable in neutral pH but degrades under strong acidic/basic conditions via hydrolysis of the methoxy group .
This compound’s versatility in oxidation, substitution, and coordination chemistry makes it valuable for synthesizing pharmaceuticals, catalysts, and functional materials. Further studies are needed to explore its bioactivity and industrial scalability.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential : The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its halogen substitutions may enhance its bioactivity compared to other similar compounds, making it a candidate for drug development in areas such as oncology and infectious diseases.
Biochemical Research
Proteomics Research : The compound's unique structure allows it to interact with biological macromolecules, making it useful in proteomics. Its ability to modify proteins or influence protein interactions can be pivotal in understanding disease mechanisms at the molecular level.
Chemical Synthesis
Building Block in Organic Synthesis : Due to its functional groups, this compound can serve as an intermediate or building block in the synthesis of more complex molecules. Researchers can utilize it to create derivatives that may exhibit enhanced properties or novel activities.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of halogenated phenolic compounds, including 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-methoxyphenol. Results indicated that the compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Enzyme Inhibition
Research has shown that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic applications in metabolic disorders where enzyme activity needs modulation.
Mechanism of Action
The mechanism of action of 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol
- 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-hydroxyphenol
Uniqueness
2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to similar compounds .
Biological Activity
2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-methoxyphenol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a chloro-substituted phenyl group, an amino group, and a methoxyphenol moiety, which together contribute to its unique properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that it may act as an inhibitor or modulator of various enzymes and receptors involved in inflammatory processes and other physiological pathways.
Potential Targets
- Cyclooxygenase (COX) Enzymes : Inhibitors of COX-1 and COX-2 are significant in managing pain and inflammation.
- Prostaglandin E Synthase (mPGES-1) : This enzyme plays a crucial role in the biosynthesis of prostaglandin E2, which is involved in inflammation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation in various models, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains.
Case Studies and Research Findings
- Anti-inflammatory Effects : In a study assessing the anti-inflammatory properties of similar compounds, it was found that derivatives with similar structures inhibited mPGES-1 with IC50 values in the nanomolar range, indicating strong potential for therapeutic applications .
- Antimicrobial Activity : A comparative analysis revealed that compounds with structural similarities demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound could be effective against infections caused by these pathogens .
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-methoxyphenol, and how can reaction efficiency be optimized?
- Answer : The compound can be synthesized via condensation reactions using chloroacetamide derivatives and aminophenol precursors. Key steps include:
- Deprotonation of phenolic groups with NaH in anhydrous THF at 0°C .
- Controlled coupling of the 2-chloro-5-fluorophenylamine moiety under nitrogen atmosphere.
- Optimization of reaction temperature (room temperature to 60°C) and solvent polarity (DMF or DCM) to enhance yield.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity products .
Q. What analytical techniques are most effective for structural characterization, particularly for confirming the amino-methyl and methoxy substituents?
- Answer :
- ¹H/¹³C NMR : Assign methoxy (-OCH₃) signals at ~3.8 ppm (singlet) and amino-methyl (-NH-CH₂-) protons as a broad singlet near 4.2 ppm. ¹⁹F NMR confirms fluorophenyl substitution .
- HRMS : Exact mass analysis (e.g., ESI-TOF) validates molecular formula.
- X-ray crystallography : Resolves spatial arrangement of substituents, critical for absolute configuration determination .
Q. What safety protocols are essential when handling this halogenated aromatic compound?
- Answer :
- PPE : Nitrile gloves, chemical goggles, and lab coats.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- First aid : Immediate eye irrigation (15+ minutes) for exposure; monitor for delayed symptoms (e.g., methemoglobinemia) per chlorophenol safety guidelines .
Advanced Research Questions
Q. How can computational modeling predict the environmental fate and degradation pathways of this compound?
- Answer :
- DFT calculations : Simulate hydrolysis mechanisms by analyzing electrophilic regions (e.g., fluorine substituents directing nucleophilic attacks).
- Molecular dynamics : Predict log P values for bioaccumulation potential and soil adsorption coefficients (Kd) using solvation free energy models.
- Environmental persistence : Compare half-lives (t₁/₂) under UV exposure and microbial degradation using EPI Suite™ modules .
Q. What experimental strategies resolve discrepancies in reported biological activity data across assay systems?
- Answer :
- Orthogonal assays : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cellular (e.g., cytotoxicity) systems.
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding to differentiate intrinsic activity from assay artifacts.
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing -OCH₃ with -OCF₃) to identify critical pharmacophores .
Q. How should researchers design stability studies to evaluate shelf-life under varying storage conditions?
- Answer :
- ICH Q1A guidelines : Conduct accelerated testing (40°C ± 2°C/75% RH ± 5% for 6 months) with HPLC-MS monitoring of degradation products (e.g., demethylation or oxidation byproducts).
- Kinetic modeling : Apply Arrhenius equations to extrapolate long-term stability at 25°C.
- Polymorphism analysis : Use DSC to detect phase transitions affecting solubility and bioavailability .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the amino-methyl group .
- Crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to enhance X-ray diffraction quality .
- Environmental studies : Combine laboratory simulations (e.g., OECD 301B biodegradation tests) with computational predictions for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
